

spectroscopic characterization of triphenylstannanylium chloride

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An In-depth Technical Guide to the Spectroscopic Characterization of the Triphenylstannanylium Cation

Abstract

The triphenylstannanylium cation, $[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$, represents a fundamental organometallic species whose characterization is pivotal for researchers in organotin chemistry, catalysis, and materials science. This guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate its structure and electronic properties. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, Mass Spectrometry, and Mössbauer Spectroscopy. By integrating field-proven insights with established protocols, this document serves as an essential resource for scientists seeking to unambiguously identify and characterize this reactive cation.

Introduction: The Elusive Triphenylstannanylium Cation

Triphenyltin chloride (Ph_3SnCl) is a common and commercially available organotin compound. [1] While often represented as a simple tetrahedral molecule, the nature of the tin-chlorine bond is highly dependent on the surrounding medium. In non-polar solvents, it exists primarily as a covalent, four-coordinate species. However, in polar, coordinating solvents, the $\text{Sn}-\text{Cl}$ bond can dissociate, leading to the formation of a solvated triphenylstannanylium cation, $[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$, and a chloride anion.

It is this cationic species that is the focus of our guide. The triphenylstannanylium cation is a potent Lewis acid and is isoelectronic with the triphenylmethyl (trityl) cation. Its stability is derived from the delocalization of the positive charge across the three phenyl rings.[2][3] However, its high reactivity and propensity to coordinate with solvents or counter-ions make its characterization a non-trivial task. A multi-technique spectroscopic approach is therefore not just recommended, but essential for a complete structural assignment.

This guide is structured to walk the researcher through the logical workflow of characterization, from initial identification to detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Tin Nucleus and its Environment

NMR spectroscopy is arguably the most powerful technique for studying organotin compounds in solution.[4] The presence of multiple NMR-active tin isotopes, primarily ^{119}Sn and ^{117}Sn , provides a direct window into the electronic environment of the metal center.[5]

^{119}Sn NMR Spectroscopy

Expertise & Experience: The ^{119}Sn chemical shift ($\delta^{119}\text{Sn}$) is exquisitely sensitive to the coordination number and geometry of the tin atom. A decrease in the coordination number results in a significant downfield shift (to higher frequency/ppm values), while an increase in coordination number causes an upfield shift. This makes ^{119}Sn NMR the primary tool for distinguishing between a three-coordinate stannanylium cation and a four- or five-coordinate triphenyltin species.

- Three-coordinate $[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$: Expected to resonate at a significantly downfield chemical shift.
- Four-coordinate Ph_3SnCl : Resonates upfield relative to the cation.
- Five-coordinate Adducts (e.g., $[\text{Ph}_3\text{SnCl}(\text{L})]$): Resonate further upfield.

This solvent- and concentration-dependent shift is a key diagnostic feature.[6]

^1H and ^{13}C NMR Spectroscopy

The proton and carbon spectra provide information about the phenyl rings. The signals for the ortho, meta, and para positions can be resolved and assigned. Satellites arising from coupling to the ^{119}Sn and ^{117}Sn isotopes ($^n\text{J}(\text{Sn,C})$ and $^n\text{J}(\text{Sn,H})$) are of particular importance. The magnitude of these coupling constants, especially the one-bond $^1\text{J}(\text{Sn,}^{13}\text{C})$ coupling, provides insight into the hybridization and bonding at the tin center.[5]

Data Summary: Representative NMR Data

Nucleus	Feature	Typical Value/Observation	Significance
^{119}Sn	Chemical Shift (δ)	Highly variable with solvent/coordination	Indicates coordination number at tin center. Downfield shift suggests lower coordination (cation formation).
^{13}C	$^1\text{J}(\text{Sn,}^{13}\text{C_ipso_})$	1200 - 1500 Hz[5]	Reflects the s-character of the Sn-C bond.
^1H	$^2\text{J}(\text{Sn,}^1\text{H_ortho_})$	~ 50 Hz[5]	Confirms proximity of phenyl protons to the tin center.

Experimental Protocol: ^{119}Sn NMR Analysis

- Sample Preparation: Dissolve ~10-20 mg of the triphenyltin compound in 0.5 mL of a high-purity, deuterated solvent (e.g., CDCl_3 , CD_2Cl_2 , d_6 -benzene, d_3 -acetonitrile) in a 5 mm NMR tube. To promote cation formation, a polar, coordinating solvent is preferred.
- Instrument Setup:
 - Use a high-field NMR spectrometer equipped with a broadband probe.
 - Tune the probe to the ^{119}Sn frequency.
 - Use tetramethyltin (SnMe_4) as an external reference ($\delta = 0.0$ ppm).[7]

- Acquisition:
 - Acquire a ^1H -decoupled ^{119}Sn spectrum. Due to the negative magnetogyric ratio of ^{119}Sn , a negative Nuclear Overhauser Effect (NOE) can occur, potentially nulling the signal. It is often preferable to use an inverse-gated decoupling sequence or a refocused pulse sequence like INEPT or DEPT for sensitivity enhancement.[\[7\]](#)
 - Set a spectral width appropriate for the wide chemical shift range of tin (~2000 ppm).
 - Use a relaxation delay (d1) of sufficient length (e.g., 5-10 seconds) to allow for full relaxation of the ^{119}Sn nucleus.
- Processing: Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the external SnMe_4 standard.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. For the triphenylstannanylium cation, these techniques are used to confirm the presence of the Sn-Ph_3 moiety.

Expertise & Experience: The key vibrational bands are those associated with the phenyl rings and the tin-carbon bonds. The Sn-Cl stretch in covalent Ph_3SnCl is typically found at low frequencies ($< 400 \text{ cm}^{-1}$) and may be difficult to observe with standard mid-IR spectrometers. Its absence in a polar solvent, coupled with the NMR data, would support the formation of the ionic $[\text{Sn}(\text{C}_6\text{H}_5)_3]^+\text{Cl}^-$ species. Surface-Enhanced Raman Spectroscopy (SERS) has also been shown to be a sensitive technique for analyzing triphenyltin chloride.[\[8\]](#)

Data Summary: Key Vibrational Bands

Wavenumber (cm ⁻¹)	Assignment	Source
~3050	Aromatic C-H stretch	[9]
~1480, ~1430	Phenyl ring C=C stretching	[9]
~1070	Phenyl ring in-plane bending	[9]
~730, ~695	Phenyl ring out-of-plane C-H bending	[9]

Data based on the spectrum of Triphenyltin Chloride from the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Processing: The spectrum is automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary.

Mass Spectrometry: Confirming the Cation

Mass spectrometry (MS) is essential for confirming the mass-to-charge ratio (m/z) of the triphenylstannanylium cation.

Expertise & Experience: Due to the ionic nature of the target species, "soft" ionization techniques like Electrospray Ionization (ESI) are ideal.[4][10] Unlike techniques that require

derivatization like Gas Chromatography-MS (GC-MS), ESI allows for the direct observation of the intact cation from solution.[11][12] A key feature of the mass spectrum will be the characteristic isotopic cluster for tin, which arises from its multiple stable isotopes (^{116}Sn , ^{117}Sn , ^{118}Sn , ^{119}Sn , ^{120}Sn , ^{122}Sn , ^{124}Sn).[13] This provides an unmistakable signature for any tin-containing fragment.

Expected Mass Spectrum

The positive-ion ESI-MS spectrum is expected to be dominated by a single major feature: the $[\text{Sn}(\text{C}_6\text{H}_5)_3]^+$ cation.

- Monoisotopic Mass: 351.03 g/mol (for ^{120}Sn)
- Isotopic Pattern: A distinctive cluster of peaks centered around m/z 351, with relative intensities corresponding to the natural abundance of tin isotopes.

Experimental Protocol: ESI Mass Spectrometry

- Sample Preparation: Prepare a dilute solution (~1-10 $\mu\text{g/mL}$) of the compound in a solvent suitable for ESI, such as acetonitrile or methanol.
- Instrument Setup:
 - Use an ESI-MS instrument (e.g., QTRAP, Q-TOF, or Orbitrap).
 - Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Operate the instrument in positive ion mode.
- Acquisition:
 - Set the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.
 - Acquire the full scan mass spectrum over a range that includes the expected m/z of the cation (e.g., m/z 100-500).

- Data Analysis: Examine the spectrum for the ion cluster centered around m/z 351. Compare the observed isotopic pattern with the theoretical pattern for a Sn₁ fragment to confirm the elemental composition.

Advanced Characterization: Mössbauer and X-ray Crystallography

For unambiguous solid-state characterization, Mössbauer spectroscopy and X-ray crystallography provide definitive structural information.

¹¹⁹Sn Mössbauer Spectroscopy

This technique probes the nuclear energy levels of the ¹¹⁹Sn isotope and is highly sensitive to the oxidation state and chemical environment of the tin atom.[14] The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

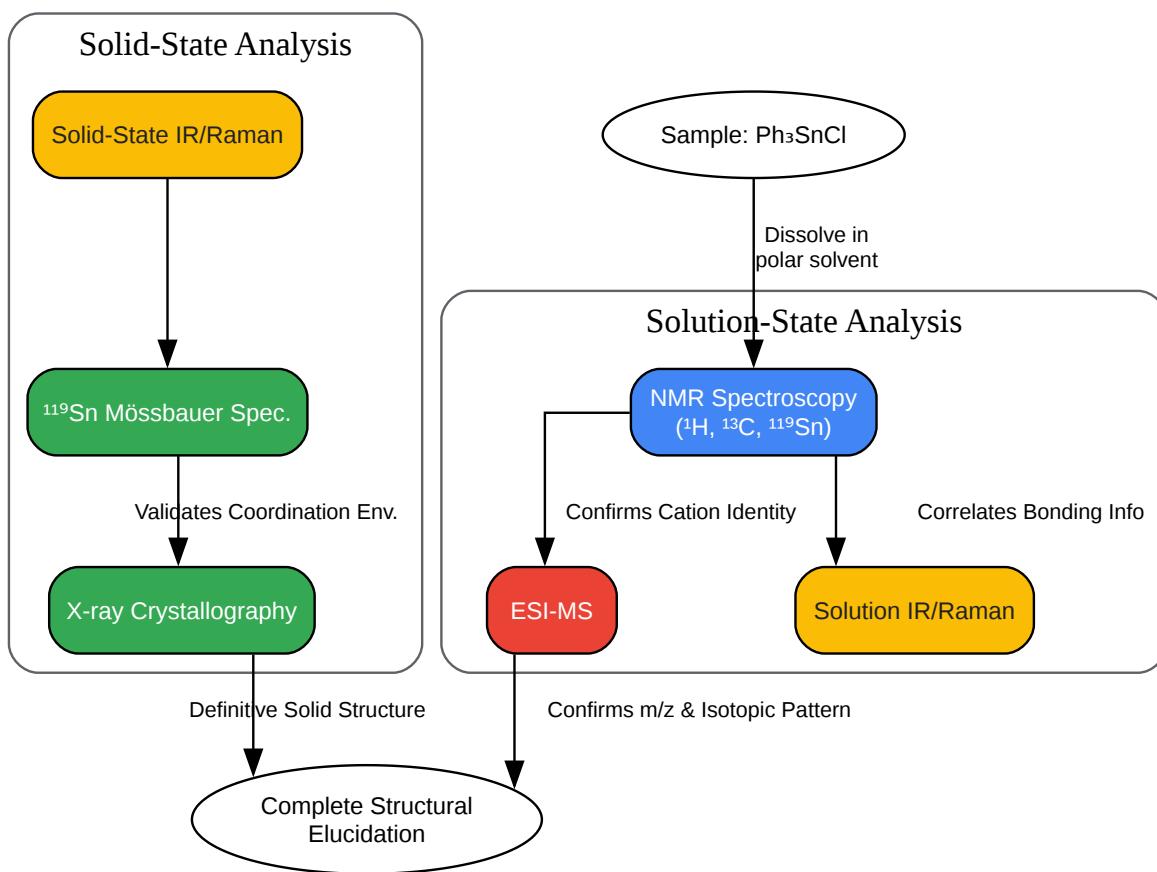
- Isomer Shift (δ): Related to the s-electron density at the nucleus. It can distinguish between Sn(II) and Sn(IV).
- Quadrupole Splitting (ΔE_Q): Measures the asymmetry of the electric field gradient around the tin nucleus.[15] A perfectly tetrahedral or octahedral environment would have a zero or very small quadrupole splitting, while distorted geometries or lower coordination numbers result in significant splitting. This parameter can be used to assign the coordination geometry at the tin center.[16][17][18]

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate structural proof in the solid state. It can definitively determine bond lengths, bond angles, and the coordination geometry of the tin atom. While obtaining a crystal of the "free" triphenylstannanylium cation with a non-coordinating anion is challenging, crystal structures of triphenyltin chloride adducts reveal a strong tendency for the tin atom to adopt a five-coordinate, trigonal bipyramidal geometry.[19] This underscores the potent Lewis acidity of the tin center.

Integrated Characterization Workflow

A robust characterization of the triphenylstannanylium cation relies on the logical integration of these techniques. The following workflow represents a best-practice approach.



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Caption: Integrated workflow for the characterization of the triphenylstannanylium cation.

Conclusion

The spectroscopic characterization of the triphenylstannanylium cation is a study in contrasts: a species stabilized by resonance yet highly reactive due to its Lewis acidity. Its identity is intimately linked to its environment, existing in equilibrium with its covalent precursor, triphenyltin chloride. A definitive characterization is therefore not possible with a single technique. It requires the synergistic application of NMR spectroscopy to probe the coordination environment in solution, mass spectrometry to confirm the cation's mass and

elemental composition, vibrational spectroscopy to identify the key functional groups, and, for ultimate certainty in the solid state, Mössbauer spectroscopy and X-ray crystallography. By following the integrated workflow presented in this guide, researchers can confidently and accurately elucidate the structure of this important organometallic cation.

References

- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. (n.d.). LabRulez GCMS.
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- Koval', T., et al. (2012). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. *Analytical Chemistry*, 84(13), 5730–5736.
- Davies, A. G., et al. (1972). Mössbauer spectra of organotin compounds. Part IV. Compounds containing Sn–S bonds. *Journal of the Chemical Society, Dalton Transactions*, (11), 1180-1183.
- SCIEX. (n.d.). Organotin compounds.
- Carraher, C. E., et al. (2015). Mössbauer Spectroscopy and Organotin Polymers. *Materials*, 8(8), 5123-5142.
- Krupp, E. M., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. *Metallomics*, 12(11), 1702-1712.
- Maddock, A. G., & Platt, R. H. (1971). Mössbauer spectra and structures of organotin compounds. The relationship between quadrupole splitting and intermolecular association. *Journal of the Chemical Society A: Inorganic, Physical, Theoretical*, 1191-1195.
- National Center for Biotechnology Information. (n.d.). Triphenyltin Chloride. PubChem Compound Database.
- Sarr, M., et al. (2020). CRYSTAL STRUCTURE OF TRIPHENYLTIN (IV) FORMATE POLYMER, (HCO₂SnPh₃)_n. *Letters in Applied NanoBioScience*, 9(4), 1541-1546.
- Allen, D. W., et al. (1987). Preparation and Mössbauer spectra of organotin(IV) compounds containing the CH₃(C₆H₅)Sn(IV) moiety. *Inorganica Chimica Acta*, 126(2), 233-236.
- Harris, R. K., et al. (1993). High-resolution solid-state tin-119 NMR investigations of organotin halides R₃SnX and R₂SnX₂ (R = alkyl, aryl; X = Cl, Br). *Organometallics*, 12(7), 2623–2632.
- National Institute of Standards and Technology. (n.d.). Chlorotriphenyl tin. In NIST Chemistry WebBook.
- Jiang, J., et al. (2016). Identification and analysis of Triphenyltin chloride with surface enhanced Raman scattering spectroscopy. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 153, 45-50.

- Rheingold, A. L., et al. (1992). Structure of Triphenyltin Chloride-Triphenylphosphine Oxide (1/1) Complex. *Acta Crystallographica Section C Crystal Structure Communications*, 48(6), 1033-1035.
- Wikipedia contributors. (2023, March 11). Triphenyltin chloride. In Wikipedia, The Free Encyclopedia.
- Gholivand, K., et al. (2015). Syntheses, Structures, and ^1H , $^{13}\text{C}\{^1\text{H}\}$ and $^{119}\text{Sn}\{^1\text{H}\}$ NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. *Dalton Transactions*, 44(37), 16429-16441.
- IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University.
- University of Ottawa. (n.d.). (Sn) Tin NMR.
- Wikipedia contributors. (2024, January 3). Mössbauer spectroscopy. In Wikipedia, The Free Encyclopedia.
- Quora. (2019). Why is triphenylmethyl cation highly stable?.
- Quora. (2021). Why is triphenylmethyl cation more stable than trimethyl methyl cation?.

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Sources

- 1. Triphenyltin chloride - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 8. Identification and analysis of Triphenyltin chloride with surface enhanced Raman scattering spectroscopy. | Semantic Scholar [semanticscholar.org]
- 9. Chlorotriphenyl tin [webbook.nist.gov]
- 10. A mass spectrometry-based approach gives new insight into organotin-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciex.jp [sciex.jp]
- 12. Organotin compounds [sciex.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
- 14. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 15. Mössbauer spectra and structures of organotin compounds. The relationship between quadrupole splitting and intermolecular association - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 16. Mössbauer spectra of organotin compounds. Part IV. Compounds containing Sn–S bonds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CRYSTAL STRUCTURE OF TRIPHENYLTIN (IV) FORMATE POLYMER, $(HCO₂SnPh₃)_n$ - ProQuest [proquest.com]
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